(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
CAS No.:
Cat. No.: VC15813635
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol -](/images/structure/VC15813635.png)
Specification
Molecular Formula | C14H19NO2 |
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Molecular Weight | 233.31 g/mol |
IUPAC Name | (1R,5S)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol |
Standard InChI | InChI=1S/C14H19NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14? |
Standard InChI Key | FCQHVMVLHYLCFT-PBWFPOADSA-N |
Isomeric SMILES | C1[C@@H]2COC[C@@H](C2O)CN1CC3=CC=CC=C3 |
Canonical SMILES | C1C2COCC(C2O)CN1CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Stereochemistry
The systematic name (1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol defines a bicyclo[3.3.1]nonane scaffold with three stereocenters at positions 1, 5, and 9. The benzyl group at position 7 and the hydroxyl group at position 9 introduce functional complexity. The stereochemical configuration critically influences its biological activity and synthetic pathways .
Molecular Formula and Physicochemical Properties
The molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 231.29 g/mol. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Exact Mass | 231.126 g/mol | |
Topological Polar Surface Area | 29.54 Ų | |
LogP (Partition Coefficient) | 1.27 | |
Hazard Statements | H315, H319, H335 |
The bicyclic framework contributes to its moderate lipophilicity (LogP = 1.27), suggesting balanced solubility in polar and nonpolar solvents .
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of bicyclo[3.3.1]nonane derivatives often involves intramolecular cyclization or ring-expansion strategies. A patent by Lupin Limited (2012) describes the preparation of analogous compounds via reductive amination of ketone precursors, followed by stereoselective hydroxylation . For example:
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Ketone Intermediate: 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9) serves as a precursor .
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Stereoselective Reduction: Catalytic hydrogenation or enzymatic reduction introduces the hydroxyl group at position 9 with high enantiomeric excess .
Physicochemical and Spectroscopic Characterization
Stability and Reactivity
The compound is stable under standard storage conditions (room temperature, protected from light) but degrades in the presence of strong oxidizers, yielding carbon and nitrogen oxides . Its bicyclic ether moiety confers resistance to hydrolytic cleavage under physiological pH .
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